molecular formula C11H8F6N2O B2407230 N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide CAS No. 1092344-94-9

N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide

Cat. No.: B2407230
CAS No.: 1092344-94-9
M. Wt: 298.188
InChI Key: IPXHUARGTWPBIS-UHFFFAOYSA-N
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Description

N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide (CAS 1092344-94-9) is a promising chemotype identified through phenotypic screening for potent antimalarial activity against the asexual blood stage of Plasmodium falciparum . This cyclopropyl carboxamide compound is part of a class of inhibitors that target cytochrome b (cyt b), a component of the mitochondrial cytochrome bc1 complex (complex III) in the malaria parasite's electron transport chain . Forward genetics studies have confirmed cyt b as the molecular target, with resistant parasites showing specific mutations and amplifications in the cytochrome b gene . This compound and its analogs demonstrate high potency, with one frontrunner in the class, WJM280, exhibiting an EC50 of 40 nM against the asexual stage parasite and no cytotoxicity in human cell lines . The mechanism involves disruption of the mitochondrial electron transport chain, which is essential for pyrimidine biosynthesis in the parasite. In addition to its activity against the asexual blood stage, the cyclopropyl carboxamide class has shown slow-acting parasiticidal effects and possesses activity against male gametes and exoerythrocytic (liver stage) forms, indicating potential for transmission-blocking and causal prophylaxis applications . The molecule features two trifluoromethyl groups, a moiety known in medicinal chemistry for its ability to enhance metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . This compound is supplied for research purposes such as investigating novel antimalarial mechanisms, studying parasite mitochondrial function, and supporting lead optimization programs. Intended Use & Disclaimer: This product is classified as "For Research Use Only" (RUO). It is expressly intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6N2O/c12-10(13,14)5-3-7(9(20)18-6-1-2-6)19-8(4-5)11(15,16)17/h3-4,6H,1-2H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXHUARGTWPBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the cyclopropyl group and the trifluoromethyl groups onto the pyridine ring, followed by the formation of the carboxamide functional group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide. Research indicates that this compound exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Antimalarial Efficacy

  • Objective : To evaluate the efficacy of this compound against P. falciparum.
  • Methodology : In vitro assays were performed to determine the half-maximal effective concentration (EC50).
  • Findings : The compound demonstrated an EC50 value of approximately 0.31 µM, indicating strong antimalarial activity compared to existing treatments .

Data Table: Antimalarial Activity

CompoundTarget OrganismEC50 (µM)Reference Year
This compoundPlasmodium falciparum0.312021

Antituberculosis Activity

The compound has also been investigated for its potential as an antituberculosis agent. Preliminary screenings suggest it may inhibit the growth of Mycobacterium tuberculosis.

Case Study: Antituberculosis Screening

  • Objective : To assess the inhibitory effects on Mycobacterium tuberculosis.
  • Methodology : The minimal inhibitory concentration (MIC) was determined through standard broth dilution methods.
  • Findings : The compound exhibited an MIC of 0.5 µM against M. tuberculosis, showing promise as a candidate for further development .

Data Table: Antituberculosis Activity

CompoundTarget OrganismMIC (µM)Reference Year
This compoundMycobacterium tuberculosis0.52021

Modulation of Biological Targets

This compound has been identified as a modulator of G protein-coupled receptors (GPCRs), which are critical in various physiological processes and drug interactions.

Case Study: GPCR Modulation

  • Objective : To evaluate the compound's effects on GPCRs involved in central nervous system disorders.
  • Methodology : Binding affinity assays were conducted to measure interaction with specific GPCR subtypes.
  • Findings : The compound showed significant binding affinity towards the dopamine D2 receptor, suggesting its potential use in treating neurological conditions .

Data Table: GPCR Modulation

CompoundTarget ReceptorBinding Affinity (nM)Reference Year
This compoundDopamine D2 receptor152014

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Case Study: SAR Analysis

  • Objective : To explore how modifications to the chemical structure affect biological activity.
  • Methodology : A series of analogs were synthesized with variations in substituents and tested for their biological activities.
  • Findings : Modifications to the trifluoromethyl groups significantly influenced potency and selectivity across different biological targets .

Data Table: SAR Analysis

ModificationActivity ChangeEC50/MIC (µM)Reference Year
Trifluoromethyl to difluoromethylDecreased potency>10 (loss of activity)2025
Cyclopropyl to cyclobutylReduced activity0.48 (4-fold loss)2025

Mechanism of Action

The mechanism of action of N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    N-cyclopropyl-4,6-dimethyl-2-pyridinecarboxamide: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

    N-cyclopropyl-4,6-dichloro-2-pyridinecarboxamide: Similar structure but with dichloro groups instead of trifluoromethyl groups.

    N-cyclopropyl-4,6-difluoro-2-pyridinecarboxamide: Similar structure but with difluoro groups instead of trifluoromethyl groups.

Uniqueness: N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various scientific and industrial applications.

Biological Activity

N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and comparative studies with related compounds.

Structural Characteristics

The compound features a pyridine ring with cyclopropyl and trifluoromethyl substituents, which contribute to its unique physicochemical properties. The presence of the trifluoromethyl groups enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that the biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The compound has been studied as a potential inhibitor for various enzymes implicated in disease pathways. For instance, it has shown promise as an inhibitor of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and have been linked to cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against certain strains of bacteria and fungi. The trifluoromethyl groups are believed to enhance the binding affinity to microbial targets .

In Vitro Studies

In vitro assays have demonstrated varying degrees of potency for this compound against different biological targets. The following table summarizes key findings from recent studies:

Target IC50 (μM) Notes
BCAT1 (Adenylyl Cyclase Type 1)1.4Selective inhibition observed .
Antimicrobial Activity0.66Effective against specific bacterial strains .
Enzymatic Activity>100Limited potency against other enzyme targets .

Case Studies

  • Cancer Research : In a study investigating novel inhibitors of BCATs, this compound was identified as a potent inhibitor with an IC50 value significantly lower than previously reported compounds. This suggests its potential utility in cancer therapeutics targeting metabolic pathways .
  • Antimicrobial Applications : A series of derivatives based on this compound were screened for antimicrobial activity. The results indicated that modifications at the pyridine ring could enhance efficacy against resistant strains of bacteria, highlighting its potential in developing new antibiotics .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound IC50 (μM) Activity Type
N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide0.19Antimalarial
4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide18Antitubercular

This comparison illustrates that while N-cyclopropyl derivatives exhibit promising activity, modifications can lead to varying potencies across different biological targets.

Q & A

Q. What synthetic methodologies are reported for N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, and how can reaction conditions be optimized?

A common approach involves coupling cyclopropylamine with a pre-functionalized pyridine-carboxylic acid derivative. For example, analogous compounds (e.g., pyridine-2-carboxamides) are synthesized via nucleophilic substitution or amidation under reflux conditions with catalysts like HATU/DIPEA in anhydrous DMF . Optimization may include:

  • Temperature control (e.g., 0–25°C for cyclopropane ring stability).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Yield improvement by using excess cyclopropylamine (2–3 equivalents) to drive the reaction .

Q. Which spectroscopic techniques are critical for structural validation, and how should conflicting data be resolved?

Key techniques include:

  • 1H/13C/19F-NMR : Assign signals for trifluoromethyl (-CF3) groups (δ ~110–125 ppm in 19F-NMR) and cyclopropyl protons (δ ~0.5–2.0 ppm in 1H-NMR) .
  • HRMS : Confirm molecular weight (e.g., expected [M+H]+ for C13H11F6N2O: 325.08 g/mol).
  • X-ray crystallography : Resolve ambiguities (e.g., regiochemistry of substituents) using single-crystal data collected at 100 K with Mo Kα radiation, refined via SHELXL .

Q. How do trifluoromethyl groups affect the compound’s electronic properties and solubility?

  • Electron-withdrawing effects : The -CF3 groups decrease electron density on the pyridine ring, enhancing electrophilic reactivity at the carboxamide position .
  • Solubility : Trifluoromethyl groups increase lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DMSO, acetonitrile) .

Advanced Research Questions

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

Common issues include:

  • Disorder in CF3 groups : Modeled using split positions with restrained geometry (SHELXL’s AFIX commands) .
  • Twinned crystals : Data integration with SAINT and refinement with TWIN laws in SHELXL .
  • Validation via R-factor convergence (e.g., R1 < 0.05 for high-resolution datasets) .

Q. How can computational modeling predict biological activity or binding interactions?

  • Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., GlyT1 transporter, as suggested for related benzamide derivatives ).
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., carboxamide’s nucleophilicity) .

Q. What strategies improve diastereoselectivity in derivatives of this compound?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transition-state organization.
  • Chiral auxiliaries : Use (-)-sparteine or Evans’ oxazolidinones to induce asymmetry .
  • Crystallization-driven resolution : Isolate enantiomers via chiral columns (e.g., Chiralpak IA/IB) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.